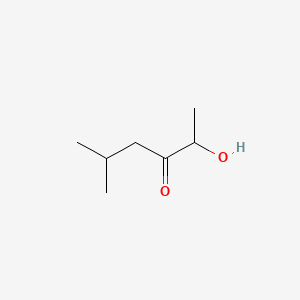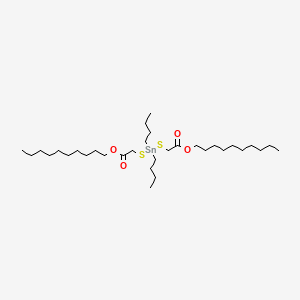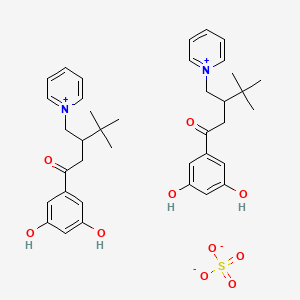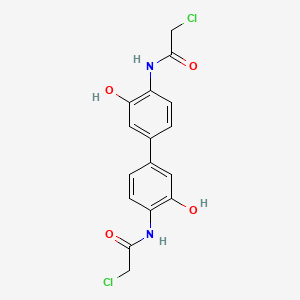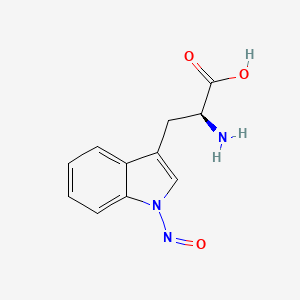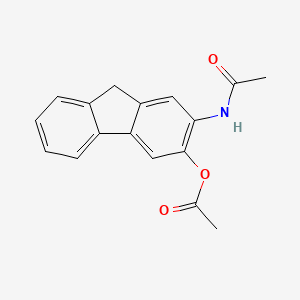
Sodium 2-ethylhexanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-ethylhexanesulphonate is an organic compound with the molecular formula C8H19NaO3S. It is a sodium salt of 2-ethylhexanesulphonic acid and is commonly used as a surfactant in various industrial applications . This compound is known for its excellent solubility in water and its ability to reduce surface tension, making it valuable in formulations requiring emulsification and dispersion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-ethylhexanesulphonate typically involves the sulfonation of 2-ethylhexanol. The process begins with the reaction of 2-ethylhexanol with sulfur trioxide or chlorosulfonic acid to form 2-ethylhexanesulphonic acid. This intermediate is then neutralized with sodium hydroxide to produce this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where 2-ethylhexanol is continuously fed and reacted with sulfur trioxide. The resulting sulfonic acid is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-ethylhexanesulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to its corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium cyanide or sodium azide are often employed in substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: 2-ethylhexanol.
Substitution: Various substituted organic compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 2-ethylhexanesulphonate has a wide range of applications in scientific research:
Biology: It is employed in cell culture media to improve the solubility of hydrophobic compounds.
Medicine: It is used in drug formulations to enhance the bioavailability of poorly soluble drugs.
Industry: It is widely used in detergents, emulsifiers, and dispersants in various industrial processes.
Wirkmechanismus
The primary mechanism of action of sodium 2-ethylhexanesulphonate is its ability to reduce surface tension and form micelles. This property allows it to solubilize hydrophobic compounds in aqueous solutions. The sulfonate group interacts with water molecules, while the hydrophobic tail interacts with non-polar substances, facilitating their dispersion in water .
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another widely used surfactant with a similar mechanism of action but a different molecular structure.
Sodium lauryl ether sulfate: Similar in function but contains ether linkages in its structure.
Sodium 2-ethylhexyl sulfate: Similar in name but differs in the position of the sulfonate group.
Uniqueness: Sodium 2-ethylhexanesulphonate is unique due to its specific molecular structure, which provides distinct solubility and surface-active properties. Its branched hydrophobic tail offers different micelle formation characteristics compared to linear surfactants, making it suitable for specialized applications .
Eigenschaften
CAS-Nummer |
40762-43-4 |
|---|---|
Molekularformel |
C8H17NaO3S |
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
sodium;2-ethylhexane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S.Na/c1-3-5-6-8(4-2)7-12(9,10)11;/h8H,3-7H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
InChI-Schlüssel |
KNOGXLBAOQDKTG-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCC(CC)CS(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


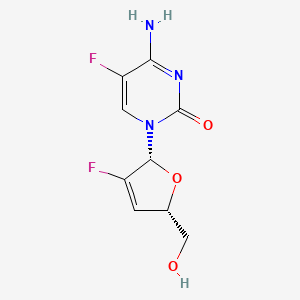
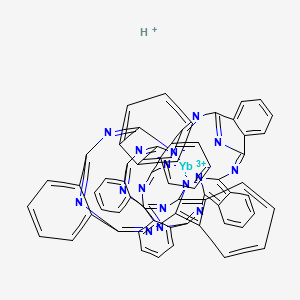
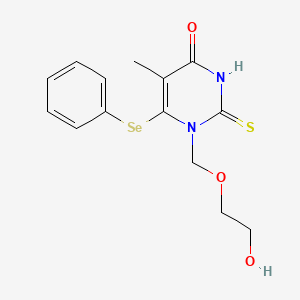
![Magnesium 2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane-3,9-diolate 3,9-dioxide](/img/structure/B12690835.png)

![Acetamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B12690838.png)
